molecular formula C20H23N3O4 B4088213 N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide

N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide

Cat. No. B4088213
M. Wt: 369.4 g/mol
InChI Key: MBMVVWCSUKKRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide, also known as MNPA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MNPA has been studied for its ability to modulate certain receptors in the brain, which may have implications for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide works by modulating the activity of certain receptors in the brain, specifically the serotonin and dopamine receptors. By modulating these receptors, N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide has the ability to regulate the levels of neurotransmitters in the brain, which can have a significant impact on mood, behavior, and cognitive function.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide has been shown to have a number of biochemical and physiological effects in animal studies. These effects include increased levels of serotonin and dopamine in the brain, as well as increased levels of certain proteins that are involved in neuroprotection. N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments that target specific receptors or pathways in the brain. However, one limitation of using N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide. One area of research is the potential use of N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide in the treatment of depression and anxiety disorders. Another area of research is the potential use of N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, there is potential for the development of new drugs that are based on the structure of N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide, which may have improved therapeutic properties.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide has been studied for its potential therapeutic properties in various scientific research studies. One study found that N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide has the ability to modulate the activity of certain receptors in the brain, which may have implications for the treatment of depression and anxiety disorders. Another study found that N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-5-nitrobenzamide has neuroprotective properties, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-14-9-11-22(12-10-14)19-8-5-16(23(25)26)13-18(19)20(24)21-15-3-6-17(27-2)7-4-15/h3-8,13-14H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMVVWCSUKKRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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